molecular formula C9H7NO3 B14849947 6-Acetylpyridine-2,4-dicarbaldehyde

6-Acetylpyridine-2,4-dicarbaldehyde

Cat. No.: B14849947
M. Wt: 177.16 g/mol
InChI Key: XVUONRJOCUDRMB-UHFFFAOYSA-N
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Description

6-Acetylpyridine-2,4-dicarbaldehyde is a pyridine derivative featuring an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions. This compound combines electron-withdrawing (aldehyde) and electron-donating (acetyl) groups, making it a versatile intermediate for synthesizing covalent organic frameworks (COFs), coordination polymers, and fluorescent materials.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-acetylpyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3

InChI Key

XVUONRJOCUDRMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:

    Esterification: Conversion of carboxylic acid groups to ester groups.

    Reduction: Reduction of ester groups to alcohols.

    Oxidation: Oxidation of alcohol groups to aldehyde groups.

The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Condensation: Typically involves primary amines under acidic or basic conditions.

    Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.

Major Products

    Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.

    Reduction: 6-Acetylpyridine-2,4-dimethanol.

    Condensation: Schiff bases with various amines.

    Substitution: Derivatives with substituted acetyl groups.

Scientific Research Applications

6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Functional Groups Key Features
6-Acetylpyridine-2,4-dicarbaldehyde C₉H₇NO₃ Pyridine, acetyl, two aldehydes Dual reactivity: Schiff base formation (aldehydes) and steric effects (acetyl).
2,5-Dibromobenzene-1,4-dicarbaldehyde C₈H₄Br₂O₂ Benzene, two bromines, aldehydes Electron-deficient due to Br; used in COFs (e.g., TAPP-DBTA-COF) .
Naphthalene-1,4-dicarbaldehyde C₁₂H₈O₂ Naphthalene, two aldehydes Extended aromatic system; hazardous (H302, H312, H332) .
2,2′-Bipyridin-6,6′-dicarbaldehyde C₁₂H₈N₂O₂ Bipyridine, two aldehydes Chelating agent for metal coordination; rigid backbone .
2-Acetylpyridine C₇H₇NO Pyridine, acetyl Simpler structure; used in flavorants and ligand synthesis .

Electronic and Steric Effects

  • Acetyl vs. Bromine Substituents :
    • Bromine in 2,5-dibromobenzene-1,4-dicarbaldehyde increases electrophilicity, favoring nucleophilic attacks. In contrast, the acetyl group in the target compound may deactivate the pyridine ring but enhance π-π stacking in frameworks.
  • Aldehyde Positioning :
    • The 2,4-aldehyde positions in the target compound offer regioselectivity distinct from 6,6′-dicarbaldehydes in bipyridine systems .

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